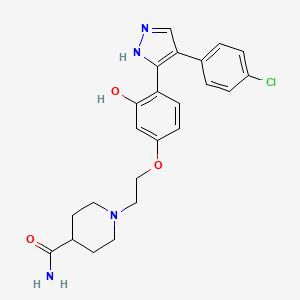

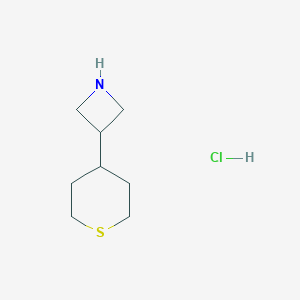

1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , 1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including a pyrazole ring, a chlorophenyl group, a hydroxyphenoxy linkage, and a piperidine carboxamide moiety. These features suggest that the compound could be of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been demonstrated in the literature. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized using a cyclocondensation reaction under ultrasound irradiation, which offered high regioselectivity and yields ranging from 71-92% . Although the specific compound was not synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using crystallographic data . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets. The presence of a chlorophenyl group could contribute to the molecule's lipophilicity, while the hydroxyphenoxy and piperidine carboxamide groups could impact its hydrogen bonding capacity.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been reported, such as the ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in the presence of trifluoroacetic acid . This reaction leads to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. While the compound does not directly match the reactants in this study, the information is relevant as it provides insight into the reactivity of carboxamide-containing compounds under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The pyrazole ring is known for its aromaticity and nitrogen-containing heterocycle, which can affect the compound's basicity and electronic properties. The chlorophenyl group would likely increase the compound's molecular weight and hydrophobic character, while the hydroxyphenoxy linkage introduces a polar character that could enhance solubility in certain solvents. The piperidine carboxamide moiety could also influence the compound's solubility and potential for forming hydrogen bonds.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Pharmacophore Models

The antagonist activity of related compounds has been analyzed through molecular interaction studies, revealing insights into the binding interactions with the CB1 cannabinoid receptor. The detailed conformational analysis around the pyrazole C3 substituent identified distinct conformations contributing to the steric binding interaction with the receptor. These findings are crucial for understanding the compound's antagonist activity and its potential therapeutic applications in targeting cannabinoid receptors (Shim et al., 2002).

Structure-Activity Relationships

Research on the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists highlighted the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These studies have paved the way for the development of more selective and potent ligands, with therapeutic potential to antagonize the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Synthesis for Imaging and Therapeutic Applications

The synthesis of related compounds for potential use as imaging agents for CB1 receptors using PET is described, showcasing the compound's utility in characterizing brain CB1 receptor binding in vivo. These developments are significant for research in neurology and pharmacology, providing tools for the non-invasive study of cannabinoid receptors (Kumar et al., 2004).

Zukünftige Richtungen

The design of biologically active compounds based on similar structures has developed in several priority directions over the past 20 years. These include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

Wirkmechanismus

Target of Action

The primary target of this compound is the PIK3/AKT pathway . This pathway is one of the most commonly activated pathways in breast cancer, mainly through the constitutively active mutation in AKT1, loss of function mutation in PTEN, a negative regulator of the PIK3/AKT pathway, or PIK3CA mutations .

Mode of Action

This compound acts as a pan-AKT kinase inhibitor . It interacts with its targets by inhibiting the kinase activity of the AKT proteins, thereby preventing the phosphorylation and activation of downstream targets in the PIK3/AKT pathway .

Biochemical Pathways

The compound affects the PIK3/AKT pathway , which is involved in cell survival, growth, proliferation, angiogenesis, and metabolism . By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Result of Action

The result of the compound’s action is a reduction in the progression of hormone receptor-positive, HER2-negative, locally advanced or metastatic breast cancer . In the CAPItello-291 trial, the combination of this compound and fulvestrant reduced the risk of disease progression or death by 50% versus fulvestrant alone .

Action Environment

Environmental factors such as the presence of other drugs, the patient’s health status, and genetic factors can influence the compound’s action, efficacy, and stability. For example, the compound is used in combination with fulvestrant, an estrogen receptor antagonist, for the treatment of certain types of breast cancer . The patient’s health status, including liver and kidney function, can also affect the metabolism and excretion of the drug, potentially impacting its efficacy and side effects.

Eigenschaften

IUPAC Name |

1-[2-[4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c24-17-3-1-15(2-4-17)20-14-26-27-22(20)19-6-5-18(13-21(19)29)31-12-11-28-9-7-16(8-10-28)23(25)30/h1-6,13-14,16,29H,7-12H2,(H2,25,30)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEWFZNKROSTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)

![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)